1-butyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-butyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of a butyl group, a methoxymethyl group, and a sulfonyl chloride group attached to the pyrazole ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Butyl Group: The butyl group is introduced via alkylation using butyl halides under basic conditions.
Methoxymethylation: The methoxymethyl group is added through the reaction of the pyrazole with methoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-butyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinates.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically carried out in the presence of a base such as triethylamine or pyridine.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Hydrolysis: Hydrolysis is performed using water or aqueous bases like sodium hydroxide.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonothioates: Formed from the reaction with thiols.
Sulfonic Acids: Formed from oxidation or hydrolysis.
Scientific Research Applications
1-butyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-butyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles due to the presence of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The compound can interact with biological targets, such as enzymes, by forming covalent bonds with nucleophilic amino acid residues, thereby inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
1-butyl-5-(methoxymethyl)-1H-pyrazole: Lacks the sulfonyl chloride group, making it less reactive in substitution reactions.
1-butyl-1H-pyrazole-4-sulfonyl chloride: Does not have the methoxymethyl group, which may affect its solubility and reactivity.
5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride: Lacks the butyl group, potentially altering its lipophilicity and biological activity.
Uniqueness
1-butyl-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and properties. The presence of the butyl group enhances its lipophilicity, the methoxymethyl group improves its solubility, and the sulfonyl chloride group provides a reactive site for various chemical transformations.
Properties
IUPAC Name |
1-butyl-5-(methoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15ClN2O3S/c1-3-4-5-12-8(7-15-2)9(6-11-12)16(10,13)14/h6H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSOQHHGZJHEQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C=N1)S(=O)(=O)Cl)COC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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